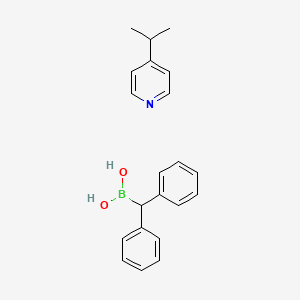
Formaldehyde, O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde O-methyl oxime is an organic compound with the molecular formula C₂H₅NO. It is a derivative of formaldehyde, where the oxime group is methylated. This compound is known for its applications in organic synthesis and various industrial processes. It is a colorless liquid with a relatively low boiling point and is used as a reagent in several chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formaldehyde O-methyl oxime can be synthesized through the reaction of formaldehyde with methoxyamine. The reaction typically occurs in an aqueous medium and is catalyzed by acids or bases. One common method involves the use of hydrochloric acid as a catalyst, where formaldehyde reacts with methoxyamine hydrochloride to form the desired oxime.
Industrial Production Methods: In industrial settings, the production of formaldehyde O-methyl oxime often involves continuous processes where formaldehyde and methoxyamine are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the oxime from other by-products.
Chemical Reactions Analysis
Types of Reactions: Formaldehyde O-methyl oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: Reduction of the oxime can yield primary amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitriles
Reduction: Primary amines
Substitution: Various substituted oximes depending on the reagents used
Scientific Research Applications
Formaldehyde O-methyl oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime ethers and other derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of formaldehyde O-methyl oxime involves its reactivity with various nucleophiles and electrophiles. The oxime group can participate in nucleophilic addition reactions with carbonyl compounds, forming stable oxime ethers. Additionally, the compound can undergo hydrolysis to release formaldehyde and methoxyamine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Formaldoxime: The oxime of formaldehyde, which is less stable and tends to polymerize.
Methoxime: A general term for oximes where the oxime group is methylated.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Uniqueness: Formaldehyde O-methyl oxime is unique due to its specific reactivity and stability compared to other oximes. Its methylated oxime group provides distinct chemical properties that make it valuable in various synthetic and industrial applications.
Properties
CAS No. |
62479-73-6 |
|---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
N-methoxymethanimine |
InChI |
InChI=1S/C2H5NO/c1-3-4-2/h1H2,2H3 |
InChI Key |
KQBWUPMFKBDNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CON=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)


![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)







